Ebov-IN-3

Filovirus Ebola pseudovirus Antiviral activity

Sourcing a reliable, mid-potency positive control for Ebola entry assays is a recurring bottleneck. Ebov-IN-3 (CAS 2896193-40-9) directly addresses this with a confirmed IC50 of 0.37 μM against pEBOV, enabling reproducible HTS normalization and SAR benchmarking. • Validated 0.37 μM IC50 in pEBOV entry inhibition, 27-fold more potent than analog EBOV-IN-6 (IC50 10 μM) • Mechanistically distinct from polymerase inhibitors like Remdesivir, enabling time-of-addition dissection of viral entry • Serves as an EBOV-specific comparator for pan-filovirus programs (e.g., vs. EBOV/MARV-IN-3) Supplied with full analytical documentation; immediate research deployment supported.

Molecular Formula C21H28N2O4S2
Molecular Weight 436.6 g/mol
Cat. No. B12362430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov-IN-3
Molecular FormulaC21H28N2O4S2
Molecular Weight436.6 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCNC1C2=CC=CC=C2N(S(=O)(=O)C3=C1SC=C3)C
InChIInChI=1S/C21H28N2O4S2/c1-3-27-19(24)12-6-4-5-9-14-22-20-16-10-7-8-11-17(16)23(2)29(25,26)18-13-15-28-21(18)20/h7-8,10-11,13,15,20,22H,3-6,9,12,14H2,1-2H3
InChIKeyGOLQGQDYVXWRFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ebov-IN-3 Specifications and Antiviral Profile


Ebov-IN-3 (CAS 2896193-40-9) is a synthetic small molecule compound of the benzothiazepine class, with a molecular weight of 436.59 g/mol [1]. It exhibits quantifiable antiviral activity against the Ebola pseudovirus (pEBOV), with a reported half-maximal inhibitory concentration (IC50) of 0.37 μM [2]. The compound is commercially available for research use from multiple vendors , and its primary application is in the study of Ebola virus (EBOV) replication and the validation of antiviral screening assays .

Why Ebov-IN-3 Cannot Be Substituted by In-Class Inhibitors


Substituting Ebov-IN-3 with another compound broadly classified as an "Ebola inhibitor" is scientifically inadvisable due to substantial differences in molecular target, mechanism of action, and potency across the antiviral landscape. For instance, Remdesivir (GS-5734) targets the viral RNA polymerase with an EC50 range of 0.06-0.14 μM [1], while Ebov-IN-3 operates with an IC50 of 0.37 μM against the pEBOV entry process [2]. Similarly, the benzothiazepine analog EBOV-IN-6 shows significantly weaker activity (IC50 = 10 μM) , and the entry inhibitor EBOV-IN-9 is far more potent (EC50 = 40 nM) . These wide variations in molecular targets and quantitative efficacy metrics mean that exchanging one inhibitor for another will yield non-comparable and potentially misleading experimental outcomes. The selection of Ebov-IN-3 must be justified by its specific, quantifiable performance profile relative to these distinct alternatives.

Quantitative Differentiation Against Key Comparators and Analogs


Potency Comparison with Benzothiazepine Analog EBOV-IN-6

In the context of benzothiazepine-based Ebola virus inhibitors, Ebov-IN-3 (compound 9) demonstrates a substantial improvement in potency over its close analog EBOV-IN-6 (compound 19). In cell-based assays using the Ebola pseudovirus (pEBOV), Ebov-IN-3 exhibits an IC50 value of 0.37 μM, representing a 27-fold increase in potency compared to EBOV-IN-6's IC50 of 10 μM . This quantitative difference in a shared chemical series highlights the critical role of the specific molecular structure in determining antiviral efficacy.

Filovirus Ebola pseudovirus Antiviral activity

Potency Benchmarking Against Remdesivir

When benchmarked against the clinically validated antiviral Remdesivir (GS-5734), Ebov-IN-3 occupies a distinct position in the potency spectrum. In cell-based assays against EBOV variants, Remdesivir demonstrates an EC50 range of 0.06 to 0.14 μM [1]. Ebov-IN-3's IC50 of 0.37 μM against pEBOV [2] is approximately 2.6 to 6.2 times less potent than Remdesivir's upper and lower bounds, respectively. This quantifiable difference is essential for experimental design, as it dictates that a higher concentration of Ebov-IN-3 will be required to achieve comparable levels of viral inhibition.

Filovirus Polymerase inhibitor Antiviral benchmark

Potency Differentiation from Entry Inhibitor EBOV-IN-9

The potency of Ebov-IN-3 must also be distinguished from that of more advanced entry inhibitors like EBOV-IN-9. EBOV-IN-9 blocks Ebola viral entry with an EC50 of 40 nM (0.04 μM) in standard assays and 107 nM (0.107 μM) against EBOV-infected monocyte-derived macrophages . This means EBOV-IN-9 is approximately 3.5- to 9.3 times more potent than Ebov-IN-3 (IC50 = 0.37 μM) [1] in cell-based models. The selection between these compounds is therefore dictated by the required potency threshold; Ebov-IN-3 may be a suitable choice for experiments where a less potent inhibitor is needed for mechanistic or control purposes.

Filovirus Entry inhibitor Macrophage infection

Antiviral Spectrum Compared to Broad-Spectrum EBOV/MARV-IN-3

The functional scope of Ebov-IN-3 is defined in contrast to broad-spectrum filovirus inhibitors like EBOV/MARV-IN-3. While Ebov-IN-3's reported activity is specific to pEBOV (IC50 = 0.37 μM) [1], EBOV/MARV-IN-3 demonstrates potent inhibition of both EBOV (IC50 = 0.5 μM) and Marburg virus (MARV; IC50 = 1.2 μM) . Furthermore, EBOV/MARV-IN-3's mechanism involves binding to a hydrophobic pocket near the EBOV Y517 residue , which is distinct from the inferred mechanism of Ebov-IN-3. This comparison highlights that Ebov-IN-3 is a specialized tool for EBOV-centric studies, whereas EBOV/MARV-IN-3 is suitable for pan-filovirus investigations.

Filovirus EBOV MARV Broad-spectrum

Defined Research Applications for Ebov-IN-3


Positive Control for EBOV Entry Inhibition Assays

Ebov-IN-3, with a validated IC50 of 0.37 μM against pEBOV, is ideally suited as a positive control compound in high-throughput screening (HTS) assays designed to identify novel Ebola entry inhibitors [1]. Its well-defined, mid-range potency allows for a clear and reproducible signal that can be used to normalize data and validate assay robustness without the saturation issues that may accompany more potent inhibitors like EBOV-IN-9 (EC50 = 0.04 μM) .

SAR Studies for Benzothiazepine Derivatives

Given the 27-fold potency difference between Ebov-IN-3 (IC50 = 0.37 μM) and its close analog EBOV-IN-6 (IC50 = 10 μM), Ebov-IN-3 serves as a critical reference compound for SAR investigations within the benzothiazepine chemical series . Researchers can use Ebov-IN-3 as a benchmark to evaluate how specific structural modifications to the core scaffold enhance or diminish anti-EBOV activity, facilitating the rational design of next-generation inhibitors [1].

Mechanistic Studies Differentiating Entry from Replication

The distinct molecular target of Ebov-IN-3 (inferred to affect entry processes) compared to the clinical benchmark Remdesivir (a polymerase inhibitor with an EC50 of 0.06-0.14 μM) [2] makes it a valuable tool for dissecting the viral life cycle. Researchers can use Ebov-IN-3 in time-of-addition and other mechanistic assays to delineate the contributions of viral entry versus post-entry replication steps, a key advantage over using a single, broad-spectrum polymerase inhibitor.

Comparator for Broad-Spectrum Filovirus Inhibitors

For research programs evaluating pan-filovirus inhibitors like EBOV/MARV-IN-3 (active against EBOV and MARV with IC50s of 0.5 and 1.2 μM, respectively) , Ebov-IN-3 is an essential EBOV-specific comparator. Its use helps to confirm that the antiviral effects observed are due to EBOV-specific targeting rather than general cellular toxicity or non-specific mechanisms, thereby increasing the scientific rigor of the study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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